molecular formula C14H18N2O4 B12998325 Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate

Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B12998325
M. Wt: 278.30 g/mol
InChI Key: IAITWGNXTUOKNZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H18N2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 2-methyl-4-nitroaniline with piperidine-4-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester functionality can undergo hydrolysis. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the aromatic ring and the presence of both nitro and ester groups.

Biological Activity

Methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O4C_{12}H_{14}N_{2}O_{4}, with a molecular weight of approximately 278.30 g/mol. The compound features a piperidine ring substituted with a methyl group and a nitrophenyl moiety, which contributes to its chemical reactivity and potential biological activity.

Property Value
Molecular FormulaC₁₂H₁₄N₂O₄
Molecular Weight278.30 g/mol
Structural FeaturesPiperidine ring, nitrophenyl group

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a recent study, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity . The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors involved in bacterial growth and survival.

Antidepressant Properties

Beyond its antimicrobial activity, some studies have explored the antidepressant properties of piperidine derivatives, including this compound. Preliminary findings suggest that these compounds may influence neurotransmitter systems in the brain, although further research is needed to confirm these effects.

Comparative Analysis

A comparative analysis with similar compounds reveals that structural modifications significantly impact biological activity. For instance:

Compound Name Biological Activity
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylateAntimicrobial; CNS activity
N-(4-Nitrophenyl) piperidin-1-amineDifferent biological activity profile

This table illustrates how variations in substituents on the piperidine ring can lead to diverse pharmacological profiles.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

methyl 1-(2-methyl-4-nitrophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-10-9-12(16(18)19)3-4-13(10)15-7-5-11(6-8-15)14(17)20-2/h3-4,9,11H,5-8H2,1-2H3

InChI Key

IAITWGNXTUOKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)C(=O)OC

Origin of Product

United States

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